molecular formula C17H12Cl2N2O3 B340273 N-[(5,6-dichloro-1,3-dioxoisoindol-2-yl)methyl]-N-phenylacetamide

N-[(5,6-dichloro-1,3-dioxoisoindol-2-yl)methyl]-N-phenylacetamide

Katalognummer: B340273
Molekulargewicht: 363.2 g/mol
InChI-Schlüssel: LSPBIDDMCJGFIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(5,6-dichloro-1,3-dioxoisoindol-2-yl)methyl]-N-phenylacetamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a dichloro-substituted isoindoline-1,3-dione core linked to a phenylacetamide moiety, making it an interesting subject for chemical research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5,6-dichloro-1,3-dioxoisoindol-2-yl)methyl]-N-phenylacetamide typically involves the reaction of 5,6-dichloro-1,3-dioxoisoindoline with phenylacetamide under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(5,6-dichloro-1,3-dioxoisoindol-2-yl)methyl]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

N-[(5,6-dichloro-1,3-dioxoisoindol-2-yl)methyl]-N-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-[(5,6-dichloro-1,3-dioxoisoindol-2-yl)methyl]-N-phenylacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-(5,6-dichloro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-phenyl)-acetamide
  • 4-(5,6-dichloro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid

Uniqueness

N-[(5,6-dichloro-1,3-dioxoisoindol-2-yl)methyl]-N-phenylacetamide is unique due to its specific dichloro-substitution pattern and the combination of isoindoline-1,3-dione and phenylacetamide moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C17H12Cl2N2O3

Molekulargewicht

363.2 g/mol

IUPAC-Name

N-[(5,6-dichloro-1,3-dioxoisoindol-2-yl)methyl]-N-phenylacetamide

InChI

InChI=1S/C17H12Cl2N2O3/c1-10(22)20(11-5-3-2-4-6-11)9-21-16(23)12-7-14(18)15(19)8-13(12)17(21)24/h2-8H,9H2,1H3

InChI-Schlüssel

LSPBIDDMCJGFIX-UHFFFAOYSA-N

SMILES

CC(=O)N(CN1C(=O)C2=CC(=C(C=C2C1=O)Cl)Cl)C3=CC=CC=C3

Kanonische SMILES

CC(=O)N(CN1C(=O)C2=CC(=C(C=C2C1=O)Cl)Cl)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.